molecular formula C22H19F2N5O2 B606664 Chz868 CAS No. 1895895-38-1

Chz868

Cat. No. B606664
M. Wt: 423.42
InChI Key: KQQLBXFPTDVFAJ-UHFFFAOYSA-N
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Description

CHZ868 is a potent and selective type II JAK2 inhibitor . It has an IC50 value of 110 nM . JAK2 and MPL mutant cell lines are sensitive to CHZ868, including type I JAK inhibitor persistent cells . It displays significant activity in murine MPN models and induces reductions in mutant allele burden not observed with type I JAK inhibitors .


Synthesis Analysis

While the exact synthesis process of CHZ868 is not detailed in the search results, it’s known that CHZ868 is a type II JAK2 inhibitor . Type II inhibitors are known to stabilize their target kinases in an inactive conformation . This suggests that the synthesis of CHZ868 likely involves processes that allow it to interact with and stabilize JAK2 in its inactive state .


Molecular Structure Analysis

The molecular formula of CHZ868 is C22H19F2N5O2 . It has a molecular weight of 423.42 . The chemical name for CHZ868 is N - [4- [2- (2,4-difluoroanilino)-1,4-dimethylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide .


Chemical Reactions Analysis

CHZ868 is known to exhibit potent antiproliferation activity against VEGFR1/2 (FLT1/KDR), PDGFR1/2, KIT, and ROS1 TEL fusions, as well as JAK2 V617F . It achieves this by stabilizing target kinases in the inactive “DFG-out” conformation .


Physical And Chemical Properties Analysis

CHZ868 is a solid substance . It is soluble in DMSO at >100 mg/ml . It is recommended to be stored at -20°C .

Safety And Hazards

CHZ868 is classified as hazardous to the aquatic environment, long-term hazard (Category 4) . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye damage .

properties

IUPAC Name

N-[4-[2-(2,4-difluoroanilino)-1,4-dimethylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-12-19(31-15-8-9-25-20(11-15)26-13(2)30)7-6-18-21(12)28-22(29(18)3)27-17-5-4-14(23)10-16(17)24/h4-11H,1-3H3,(H,27,28)(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQLBXFPTDVFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2C)NC3=C(C=C(C=C3)F)F)OC4=CC(=NC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chz868

Citations

For This Compound
272
Citations
SC Wu, LS Li, N Kopp, J Montero, B Chapuy, A Yoda… - Cancer cell, 2015 - cell.com
… type II inhibitor CHZ868, which stabilizes JAK2 in an inactive conformation. CHZ868 potently … CHZ868 and dexamethasone synergistically induced apoptosis in JAK2-dependent B-ALLs …
Number of citations: 108 www.cell.com
SC Meyer, MD Keller, P Koppikar, OA Guryanova… - Blood, 2014 - Elsevier
… I JAK inhibitors remained highly sensitive to CHZ868, demonstrating that type I JAK inhibitor … the efficacy of CHZ868 in murine models of JAK2/MPL-mutant MPN. CHZ868 showed …
Number of citations: 6 www.sciencedirect.com
SC Meyer, MD Keller, S Chiu, P Koppikar… - Cancer cell, 2015 - cell.com
… We show that the type II inhibitor CHZ868, which binds JAK2 in the inactive conformation, retains efficacy in type I JAK inhibitor persistent cells. CHZ868 shows increased efficacy in …
Number of citations: 143 www.cell.com
LS Li, SC Wu, N Kopp, J Montero, J Ryan, B Chapuy… - Blood, 2014 - Elsevier
… beyond CHZ868 monotherapy (p<0.0001). In summary, the type II JAK2 inhibitor CHZ868 potently … CHZ868 prolongs survival in murine transgenic and human xenograft models and …
Number of citations: 2 www.sciencedirect.com
LS Li, N Kopp, SC Wu, JVD Zwet, JV Layer… - Clinical Cancer …, 2015 - AACR
… B-ALL, a 14-day course of CHZ868 prolonged survival compared to vehicle (p<0.0001) or … beyond CHZ868 monotherapy (p<0.0001). In summary, the type II JAK2 inhibitor CHZ868 …
Number of citations: 0 aacrjournals.org
T Codilupi, J Szybinski, S Brkic, S Stivala, J Yang… - Blood, 2022 - ashpublications.org
… Given that type II JAK inhibition with CHZ868 maintained … JAK2 / AXL inhibition with CHZ868 / bemcentinib or CHZ868 / gilteritinib … Combination of CHZ868 and MEK inhibitor trametinib …
Number of citations: 0 ashpublications.org
X Kong, H Sun, P Pan, D Li, F Zhu, S Chang, L Xu… - Scientific Reports, 2017 - nature.com
… It may be explained by the difference of the initial structures of the WT/CHZ868 and L884P/CHZ868 complexes, where CHZ868 in the WT JAK2 is tightly fettered in the pocket by more …
Number of citations: 18 www.nature.com
S Rai, J Stetka, M Usart, H Hao-Shen, Y Park… - Blood, 2022 - ashpublications.org
… CHZ868, a type II JAKi that binds the inactive conformation of … However, current type II JAKi, including CHZ868, are limited by … Finally, a separate study comparing AJ1-10502 to CHZ868 …
Number of citations: 2 ashpublications.org
M Quadri, C Saitta, S Palamini, C Palmi, A Biondi… - …, 2022 - journals.lww.com
… Instead, CHZ868 alone or in combination with … CHZ868 in PAX5::JAK2, ATF7IP::JAK2 and ZEB2::JAK2 patient-derived-xenografts. After two weeks of 30mg/Kg daily treatment of CHZ868…
Number of citations: 0 journals.lww.com
M Quadri, C Saitta, S Palamini, C Palmi, A Biondi… - Blood, 2021 - Elsevier
… CHZ868 alone or in combination with chloroquine … CHZ868 in patient derived xenograft model in presence of PAX5-JAK2 fusion. After two weeks of 30mg/Kg daily treatment of CHZ868, …
Number of citations: 2 www.sciencedirect.com

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